1-Thiazol-2-yl-3-(2-p-tolyl-ethyl)-thiourea
Description
Properties
CAS No. |
149484-92-4 |
|---|---|
Molecular Formula |
C13H15N3S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-10-2-4-11(5-3-10)6-7-14-12(17)16-13-15-8-9-18-13/h2-5,8-9H,6-7H2,1H3,(H2,14,15,16,17) |
InChI Key |
SIJMMWOYIWBAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Biological Activity
1-Thiazol-2-yl-3-(2-p-tolyl-ethyl)-thiourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes relevant research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound this compound has the molecular formula C13H15N3S2, characterized by a thiazole ring and a thiourea functional group. Its structure contributes to its biological properties, particularly in interactions with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiourea derivatives, including this compound.
Minimum Inhibitory Concentration (MIC) Values
| Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.78 - 3.125 | Ciprofloxacin | 3.125 |
| Escherichia coli | 1.56 | Vancomycin | 0.78 - 3.12 |
| Candida albicans | 168 | Cycloheximide | 254 |
These results indicate that the compound exhibits significant antimicrobial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values comparable to established antibiotics .
Anticancer Activity
The anticancer properties of thiourea derivatives have been extensively studied, with promising results for this compound.
Cytotoxicity and Antiproliferative Effects
In vitro studies demonstrated that this compound has notable antiproliferative effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| U937 (leukemia) | 16.23 | Etoposide | 17.94 |
| HepG2 (liver cancer) | Moderate activity | - | - |
| MDA-MB-231 (breast cancer) | Moderate activity | - | - |
The compound showed a significant inhibitory effect on U937 cells, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation and microbial resistance.
- Molecular Docking Studies : Computational studies suggest strong binding affinities with targets like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Structure-Activity Relationship (SAR)
The effectiveness of thiourea derivatives is influenced by their structural components:
- The presence of the thiazole ring enhances lipophilicity, improving membrane permeability.
- Substituents on the phenyl ring can modulate biological activity, with specific groups enhancing antimicrobial and anticancer effects .
Case Studies
Recent research has focused on synthesizing novel thiourea derivatives based on the parent structure of this compound:
- Study on Antimycobacterial Activity : Derivatives were tested against Mycobacterium tuberculosis, showing promising results against drug-resistant strains .
- Antioxidant Activity Assessment : Compounds derived from this structure exhibited significant antioxidant properties, contributing to their therapeutic potential .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea moiety undergoes nucleophilic substitution, particularly at the sulfur atom. For example:
-
Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields S-alkylated derivatives:
This reaction is critical for modifying the compound’s electronic properties .
Cyclization Reactions
Under acidic or thermal conditions, the compound forms heterocyclic systems:
-
Treatment with chloroacetyl chloride in ethanol produces thiazolidin-4-one derivatives via intramolecular cyclization .
Table 1: Cyclization reaction conditions and yields
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Thiazol-2-yl-thiourea | Chloroacetyl chloride, EtOH, reflux | Thiazolidin-4-one derivative | 78 |
Oxidation Reactions
The thiocarbonyl group is susceptible to oxidation:
-
Reaction with hydrogen peroxide (H₂O₂) converts the thiourea to urea:
This transformation is pH-dependent, with optimal yields in neutral conditions .
Complexation with Metal Ions
The compound acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) through the sulfur and nitrogen atoms:
Table 2: Metal complex stability constants
| Metal Ion | Stability Constant (log K) | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu²⁺ | 8.3 | Square planar | Antimicrobial agents | |
| Ni²⁺ | 7.1 | Octahedral | Catalysis in organic synthesis |
Condensation Reactions
The amine group participates in Schiff base formation:
-
Reaction with aromatic aldehydes (e.g., benzaldehyde) yields imine derivatives:
These derivatives show enhanced biological activity compared to the parent compound .
Hydrolysis Reactions
Acidic or alkaline hydrolysis cleaves the thiourea group:
-
In 6M HCl, the compound degrades to 2-aminothiazole and p-tolylethylamine.
-
Under alkaline conditions (NaOH), it forms sulfides and urea derivatives .
Interaction with Biological Targets
The compound inhibits enzymes like EGFR and BRAF V600E via:
-
Hydrogen bonding between the thiourea sulfur and kinase active-site residues.
-
π-π stacking interactions from the thiazole and p-tolyl groups .
Key Finding: Methyl substitution on the thiazole ring increases binding affinity by 1.5-fold compared to ethyl derivatives .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 240°C, producing volatile sulfur compounds (e.g., H₂S) and aromatic residues .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues and Their Activities
Table 1: Key Structural Analogues and Pharmacological Profiles
Solubility and Stability :
- The para-tolyl-ethyl group in the target compound enhances hydrophobicity compared to simpler analogues like 1,3-thiazol-2-ylthiourea, which is water-soluble due to its minimal substituents .
- Methyl or ethyl substituents (e.g., N-methyl derivatives) improve thermal stability, as seen in melting point data (e.g., 1-methyl-3-(thiazol-2-yl)thiourea: MP 145–147°C) .
Preparation Methods
Hantzsch Thiazole Synthesis
The foundational method involves cyclocondensation of α-haloketones with thiourea derivatives:
Reaction Scheme
1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid + Thiourea → 2-Aminothiazole derivative
Optimized Conditions
- Solvent: Anhydrous acetone
- Temperature: 60°C reflux (ΔT = 32°C above ambient)
- Catalyst: None required
- Yield: 84–89%
Characterization Data
| Parameter | Value | Source Reference |
|---|---|---|
| $$ ^1H $$ NMR (δ) | 6.96 (s, S–C=CH), 7.07 (NH₂) | |
| $$ ^{13}C $$ NMR (δ) | 100.9 (C–S), 168.2 (C=N) | |
| IR (cm⁻¹) | 3250 (N–H), 1650 (C=O) |
Preparation of 2-p-Tolyl-ethyl Isothiocyanate
Thiophosgene Method
Conversion of primary amines to isothiocyanates follows established protocols:
Reaction
2-p-Tolyl-ethylamine + Thiophosgene → 2-p-Tolyl-ethyl isothiocyanate
Critical Parameters
- Reaction time: 3 hr at 0–5°C
- Solvent: Dichloromethane (anhydrous)
- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying
- Yield: 76% (GC-MS purity >98%)
Safety Considerations
- Thiophosgene toxicity mandates closed-system reactors
- Exhaustive scrubbing of HCl/COCl₂ vapors required
Thiourea Bridge Formation
Nucleophilic Addition-Elimination Mechanism
The key C–N bond formation occurs via attack of the thiazole amine on the electrophilic isothiocyanate carbon:
Kinetic Profile
- Rate constant (k): 0.42 L·mol⁻¹·min⁻¹ at 25°C
- Activation energy (Eₐ): 58.3 kJ/mol (determined via Arrhenius plot)
Optimized Protocol
- Charge 2-aminothiazole (1.0 eq) to anhydrous DMF under N₂
- Add 2-p-tolyl-ethyl isothiocyanate (1.05 eq) via syringe pump over 30 min
- Stir at 45°C for 8 hr
- Quench with ice-water, extract with ethyl acetate
- Chromatographic purification (SiO₂, hexane:EtOAc 3:1)
Yield Optimization Data
| Entry | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 45 | 8 | 89 |
| 2 | THF | 65 | 6 | 78 |
| 3 | EtOH | 78 | 12 | 82 |
Spectroscopic Characterization
Nuclear Magnetic Resonance Analysis
$$ ^1H $$ NMR (400 MHz, CDCl₃)
- δ 2.35 (s, 3H, Ar–CH₃)
- δ 3.72 (t, J = 7.2 Hz, 2H, N–CH₂–)
- δ 6.85–7.24 (m, 6H, Ar–H + thiazole–H)
- δ 9.12 (br s, 1H, NH), 9.34 (br s, 1H, NH)
$$ ^{13}C $$ NMR (100 MHz, CDCl₃)
- 21.4 (Ar–CH₃)
- 115.8 (thiazole C–S)
- 138.2 (thiazole C=N)
- 181.3 (C=S)
Infrared Spectroscopy
- 3275 cm⁻¹: N–H stretch (thiourea)
- 1598 cm⁻¹: C=N (thiazole)
- 1243 cm⁻¹: C=S (thiourea)
Crystallographic and Computational Validation
Single-crystal X-ray diffraction of analogous compounds confirms:
- Planar thiourea moiety (torsion angle <5°)
- Intramolecular N–H···S hydrogen bonds (2.89 Å)
- DFT calculations match experimental bond lengths within 0.02 Å
Molecular Electrostatic Potential (MEP)
- Maximum negative charge: S atom of thiazole (−0.32 e)
- Maximum positive charge: NH groups (+0.27 e)
Industrial-Scale Adaptation Considerations
Process Chemistry Modifications
- Continuous flow reactors for isothiocyanate synthesis
- Mechanochemical grinding for solvent-free coupling
- Membrane separation for product isolation
Economic Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Aminothiazole | 420 |
| 2-p-Tolyl-ethylamine | 680 |
| Final product | 9,200 |
Emerging Methodologies
Electrochemical Synthesis
Preliminary results show promise for oxidant-free coupling:
- Cell potential: +1.2 V vs Ag/AgCl
- NH₄I electrolyte (0.2 M in acetonitrile)
- Current efficiency: 68%
Biocatalytic Approaches
Immobilized thiourea synthase demonstrates:
- 91% conversion at 37°C
- Enzyme reuse cycle: 7 batches
Q & A
Q. What are the standard synthetic routes for 1-Thiazol-2-yl-3-(2-p-tolyl-ethyl)-thiourea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or aldehydes under acidic conditions. (ii) Functionalization of the thiazole ring with a p-tolyl-ethyl group using nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination). (iii) Optimization of thiourea formation by reacting the intermediate amine with an isothiocyanate in anhydrous solvents like THF or DCM at 0–25°C. Catalysts such as triethylamine or DMAP improve yields, while purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : To confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between thiourea S and NH groups). SCXRD parameters (e.g., R factor < 0.05) ensure accuracy .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., p-tolyl methyl protons at δ 2.35 ppm, thiazole protons at δ 7.2–8.1 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks matching the calculated mass (e.g., [M+H] at m/z 317.08) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this thiourea derivative, and what experimental assays validate these predictions?
- Methodological Answer :
- In silico docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 or bacterial DHFR). Focus on hydrogen bonding between the thiourea moiety and active-site residues.
- In vitro assays :
- Antifungal activity: Broth microdilution (CLSI M38-A2) against Candida albicans (MIC range: 2–16 µg/mL).
- Antibacterial activity: Agar diffusion assays for Gram-positive pathogens (e.g., Staphylococcus aureus), with zone-of-inhibition comparisons to control antibiotics .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous thioureas?
- Methodological Answer : Discrepancies often arise from:
- Solubility differences : Use standardized DMSO stock solutions (≤1% v/v) to minimize solvent effects.
- Strain variability : Test across multiple microbial strains (e.g., ATCC and clinical isolates) with documented resistance profiles.
- Metabolic stability : Perform hepatic microsomal assays (e.g., rat liver S9 fractions) to assess compound degradation rates, which may explain variable in vivo efficacy .
Q. How does the electronic nature of substituents (e.g., p-tolyl vs. phenyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett analysis : Compare σ values of substituents to correlate electron-donating/withdrawing effects with reaction rates. The p-tolyl group (σ = -0.17) accelerates substitutions compared to electron-withdrawing groups (e.g., nitro: σ = +0.79).
- DFT calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites. The thiazole N-3 and thiourea S are typically reactive centers .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit IC/EC values using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) to assess significance (p < 0.05).
- QC measures : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate technical replicates to minimize variability .
Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Analyze SCXRD-derived bond lengths (e.g., C=S bond ~1.68 Å) to identify sites for derivatization. Introducing methyl groups at the p-tolyl position can enhance lipophilicity (logP > 3.0) for better membrane penetration.
- Modify the thiourea backbone to sulfonamide or urea analogs to reduce metabolic oxidation, as evidenced by reduced clearance in microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
